N-Fmoc-N,O-dimethyl-L-serine

Übersicht

Beschreibung

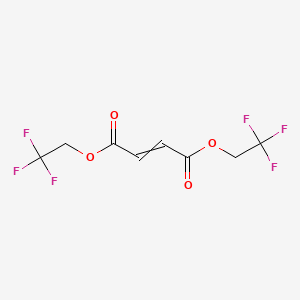

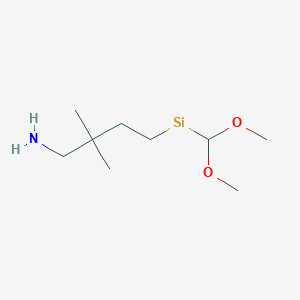

N-Fmoc-N,O-dimethyl-L-serine is a serine derivative . It has a molecular weight of 355.39 . The compound is used for the synthesis of coibamide A, a marine natural product with potent antiproliferative activity against human cancer cells .

Molecular Structure Analysis

The IUPAC name of this compound is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-serine . The InChI code is 1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1 .Physical and Chemical Properties Analysis

This compound is a viscous liquid that is colorless to light yellow . It has a molecular weight of 355.38 and its formula is C20H21NO5 .Wissenschaftliche Forschungsanwendungen

Synthesis of Protected Amino Acids

N-Fmoc-N,O-dimethyl-L-serine is instrumental in the direct synthesis of Fmoc-protected amino acids. For instance, it has been used to synthesize polymethoxylated phenylalanines and 4-oxoamino acids through organozinc chemistry. These Fmoc-protected amino acids are crucial for automated solid-phase peptide synthesis (SPPS), offering high yields and compatibility with peptide synthesis technologies (Deboves, Montalbetti, & Jackson, 2001).

Solid-Phase Peptide Synthesis (SPPS)

This compound plays a vital role in SPPS, particularly in the synthesis of peptides containing heterocyclic privileged structures. These structures are synthesized from commercially available building blocks and are compatible with traditional Merrifield SPPS, demonstrating the compound's utility in peptide chemistry (Schütznerová, Přibylka, & Krchňák, 2018).

Peptidomimetic Chemistry

The synthesis of Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester exemplifies the compound's application in peptidomimetic chemistry. This process, involving reductive amination, intramolecular acetalization, and hydrogenation, showcases the chemical versatility of this compound in creating peptidomimetics compatible with solid-phase synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Glycopeptide Synthesis

The compound is also used in the synthesis of glycopeptides, as demonstrated in the preparation of triantennary peptide glycoclusters. This involves the orthogonal protection and subsequent coupling of peracetylated O-glycopyranosyl-N-Fmoc-L-serine pentafluorophenyl esters, highlighting its importance in the synthesis of complex glycoconjugates (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).

Wirkmechanismus

Target of Action

N-Fmoc-N,O-dimethyl-L-serine is a derivative of the amino acid serine . It is primarily used in the synthesis of coibamide A , a marine natural product with potent antiproliferative activity against human cancer cells . Therefore, the primary targets of this compound are likely to be the cellular components involved in the proliferation of cancer cells.

Mode of Action

Given its role in the synthesis of coibamide a, it can be inferred that it contributes to the structure and function of coibamide a, which is known to have antiproliferative effects on cancer cells .

Biochemical Pathways

Coibamide A has been shown to have antiproliferative effects on cancer cells , suggesting that it may influence pathways related to cell proliferation and survival.

Result of Action

This compound is used in the synthesis of coibamide A , which has been shown to have potent antiproliferative activity against human cancer cells . Therefore, the result of its action is likely to contribute to the antiproliferative effects of coibamide A on cancer cells.

Biochemische Analyse

Cellular Effects

The effects of N-Fmoc-N,O-dimethyl-L-serine on various types of cells and cellular processes are primarily observed through its role in the synthesis of coibamide A. Coibamide A has been shown to have potent antiproliferative activity against human cancer cells

Molecular Mechanism

It is known to be involved in the synthesis of coibamide A, which exerts its effects at the molecular level

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHCRMIWFPLNJK-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine](/img/structure/B3106113.png)

![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)

![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)